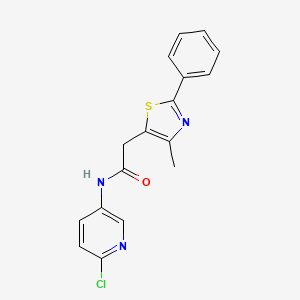
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, also known as CPYAA, is a synthetic organic compound that has gained significant attention in scientific research and the pharmaceutical industry due to its potential applications in various fields1.
Synthesis Analysis
The synthesis of CPYAA is not explicitly mentioned in the search results. However, as a synthetic organic compound, it is likely produced through a series of organic reactions. More detailed information may be available in specialized chemical databases or scientific literature.Molecular Structure Analysis
The molecular weight of CPYAA is 343.831. The exact molecular structure is not provided in the search results. For a detailed molecular structure, it would be best to refer to a chemical database or a scientific publication.
Chemical Reactions Analysis
Specific chemical reactions involving CPYAA are not provided in the search results. As an organic compound, it can be expected to participate in various types of organic reactions. Detailed reaction mechanisms and conditions would be subject of research publications.Physical And Chemical Properties Analysis
The physical and chemical properties of CPYAA are not specified in the search results. These properties would include characteristics such as melting point, boiling point, solubility, and stability. This information may be available in chemical databases or material safety data sheets.Applications De Recherche Scientifique
Anticancer Applications
The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, have demonstrated promising anticancer activities. These compounds were synthesized and studied for their selective cytotoxicity against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. Notably, specific derivatives exhibited high selectivity with significant IC50 values, suggesting potential utility in cancer treatment strategies (Evren et al., 2019).
Metabolic Stability in Drug Development
Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified analogs of N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide as potent and efficacious in vitro and in vivo. Efforts to improve the metabolic stability of these compounds have led to the exploration of various heterocyclic analogues, demonstrating the compound's significance in drug discovery and development processes (Stec et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, closely related to N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide, have explored their potential in ligand-protein interactions, particularly with Cyclooxygenase 1 (COX1). Additionally, these studies have highlighted the compounds' photovoltaic efficiency, suggesting their utility in dye-sensitized solar cells (DSSCs) due to favorable light harvesting efficiency (LHE) and free energy of electron injection, underscoring their potential in renewable energy technologies (Mary et al., 2020).
Antimicrobial Activity
Newly synthesized derivatives of N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide have demonstrated antimicrobial activities, indicating their potential as therapeutic agents against various bacterial and fungal infections. The evaluation of these compounds' antimicrobial properties contributes to the ongoing search for novel and effective antimicrobial agents (Fahim & Ismael, 2019).
Safety And Hazards
The safety and hazards associated with CPYAA are not specified in the search results. Safety information would typically be found in a material safety data sheet (MSDS) for the compound. The MSDS would include information on handling, storage, and disposal, as well as first aid measures and personal protective equipment recommendations.
Orientations Futures
The future directions for research and applications of CPYAA are not specified in the search results. Given its significance in scientific research and the pharmaceutical industry, it can be expected that future research will continue to explore its potential applications and improve upon its synthesis and handling methods.
Please note that this analysis is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and databases.
Propriétés
IUPAC Name |
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-14(23-17(20-11)12-5-3-2-4-6-12)9-16(22)21-13-7-8-15(18)19-10-13/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRZIPPGMCOWJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CC(=O)NC3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-2-(4-methyl-2-phenylthiazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B2739733.png)


![(3Z)-6-chloro-3-[(dimethylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2739739.png)


![5-chloro-N-[(5-ethylthiophen-2-yl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2739744.png)

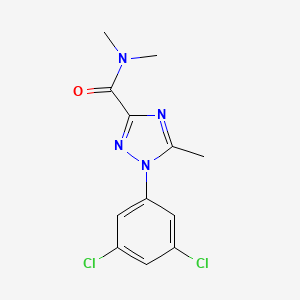
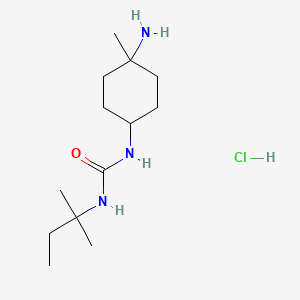

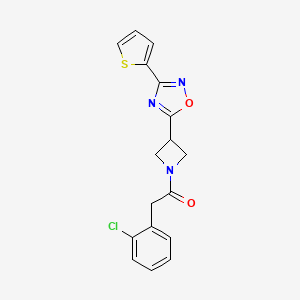
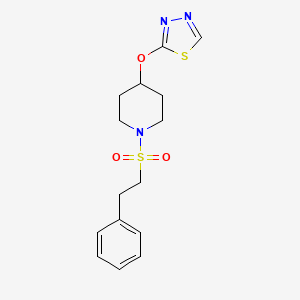
![(E)-4-(Dimethylamino)-N-[(3-imidazol-1-ylcyclobutyl)methyl]but-2-enamide](/img/structure/B2739756.png)